1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a useful research compound. Its molecular formula is C13H12ClN5O3S2 and its molecular weight is 385.84. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have explored its efficacy against viruses, including SARS-CoV-2 (the virus responsible for COVID-19). Further studies are needed to understand its mechanism of action and optimize its antiviral potential .
Heterocyclic Synthesis
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine contains a unique heterocyclic system. Scientists investigate its synthetic pathways and explore convenient methods for constructing derivatives of the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one scaffold .
Energetic Compounds
The compound’s structure allows for the assembly of energetic materials. By combining C–NO2, gem-dinitro, and C–NH2 or N → O moieties with the [1,2,4]triazolo[5,1-c][1,2,4]triazine-fused ring, researchers have designed novel energetic compounds .
Epilepsy Research
Preliminary structure-activity relationship (SAR) studies indicate that the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one core is essential for antiepileptic activity. Docking studies using GABA A receptor models align with experimental observations .
properties
IUPAC Name |
7-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O3S2/c1-8-4-11(19-13(17-8)15-7-16-19)22-9-5-18(6-9)24(20,21)12-3-2-10(14)23-12/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXYLEPNMIFUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.